Valproyl-adenylic acid
Valproyl-adenylic acid
Brand Name:
Vulcanchem
CAS No.:
140233-88-1
VCID:
VC21093231
InChI:
InChI=1S/C18H28N5O8P/c1-3-5-10(6-4-2)18(26)31-32(27,28)29-7-11-13(24)14(25)17(30-11)23-9-22-12-15(19)20-8-21-16(12)23/h8-11,13-14,17,24-25H,3-7H2,1-2H3,(H,27,28)(H2,19,20,21)/t11-,13-,14-,17-/m1/s1
SMILES:
CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula:
C18H28N5O8P
Molecular Weight:
473.4 g/mol
Valproyl-adenylic acid
CAS No.: 140233-88-1
Cat. No.: VC21093231
Molecular Formula: C18H28N5O8P
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140233-88-1 |
|---|---|
| Molecular Formula | C18H28N5O8P |
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-propylpentanoate |
| Standard InChI | InChI=1S/C18H28N5O8P/c1-3-5-10(6-4-2)18(26)31-32(27,28)29-7-11-13(24)14(25)17(30-11)23-9-22-12-15(19)20-8-21-16(12)23/h8-11,13-14,17,24-25H,3-7H2,1-2H3,(H,27,28)(H2,19,20,21)/t11-,13-,14-,17-/m1/s1 |
| Standard InChI Key | WIBHCYGIEDIFDO-LSCFUAHRSA-N |
| Isomeric SMILES | CCCC(CCC)C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
| SMILES | CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
| Canonical SMILES | CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator